Bienvenue dans la boutique en ligne BenchChem!

CM-272

G9a DNMT1 Epigenetics

CM-272 is the definitive chemical probe for dual G9a/DNMT inhibition. Do not settle for single-target G9a or DNMT inhibitors that fail to recapitulate its unique dual epigenetic silencing mechanism. CM-272 concurrently depletes H3K9me2 and 5mC, triggering synergistic tumor suppressor gene reactivation and immunogenic cell death—a phenotype unattainable with individual blockers. Choose CM-272 for validated in vivo efficacy (2.5 mg/kg i.v.), unique iPSC reprogramming utility, and unmatched potency in AML, ALL, DLBCL, CRPC, and HCC models.

Molecular Formula C28H38N4O3
Molecular Weight 478.6 g/mol
Cat. No. B10783280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM-272
Molecular FormulaC28H38N4O3
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5
InChIInChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30)
InChIKeyRLQLKZTYUYIWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CM-272: Dual G9a/DNMT Epigenetic Inhibitor for Hematologic Malignancy and Solid Tumor Research


CM-272 (CAS 1846570-31-7) is a first-in-class, reversible, dual inhibitor of the histone methyltransferase G9a (EHMT2) and DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) [1]. Discovered and characterized as a quinoline-based chemical probe, it simultaneously targets two major epigenetic silencing mechanisms: histone H3 lysine 9 dimethylation (H3K9me2) and DNA cytosine methylation (5mC) [2]. CM-272 exhibits potent antineoplastic activity in preclinical models of acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), hepatocellular carcinoma (HCC), and castration-resistant prostate cancer (CRPC), inducing immunogenic cell death and prolonging survival in xenogeneic models [3].

Why CM-272 Cannot Be Substituted by Single-Target G9a or DNMT Inhibitors


Substituting CM-272 with a single-target G9a inhibitor (e.g., UNC0642, A-366) or a DNMT inhibitor (e.g., SGI-1027, decitabine) fails to recapitulate its unique pharmacological profile. Single-target agents address only one arm of the epigenetic silencing axis, whereas CM-272's dual inhibition of G9a and DNMTs concurrently depletes both H3K9me2 and 5mC marks, leading to synergistic reactivation of silenced tumor suppressor genes and interferon-stimulated genes (ISGs) that are not observed with individual pathway blockade [1]. Furthermore, the distinct immunogenic cell death phenotype induced by CM-272—characterized by type I interferon response and enhanced MHC class I presentation—is a direct consequence of its dual-target mechanism and is not replicated by combining separate G9a and DNMT inhibitors [2]. This mechanistic convergence underpins CM-272's superior in vivo efficacy and underscores the risk of experimental inconsistency when generic single-target compounds are employed as substitutes.

Quantitative Differentiation of CM-272 Against Closest Analogs: Potency, Selectivity, and Functional Outcomes


Superior G9a Potency and Unique DNMT Co-Inhibition Profile Compared to Single-Target G9a Inhibitors

CM-272 inhibits G9a with an IC50 of 8 nM, which is comparable to the most potent G9a-selective inhibitors (A-366: 3.3 nM; UNC0642: <2.5 nM) [1][2][3]. However, unlike these single-target agents, CM-272 simultaneously inhibits DNMT1 (IC50 = 382 nM), DNMT3A (IC50 = 85 nM), and DNMT3B (IC50 = 1200 nM) [1]. This dual inhibitory profile is unique; A-366 and UNC0642 show no activity against DNMTs at comparable concentrations .

G9a DNMT1 Epigenetics Selectivity

Induction of Immunogenic Cell Death (ICD) and Interferon-Stimulated Genes (ISGs) Not Observed with Single-Target Inhibitors

In hematological malignancy cell lines (CEMO-1 ALL, MV4-11 AML, OCI-Ly10 DLBCL), CM-272 treatment induces a robust type I interferon response and immunogenic cell death (ICD), characterized by upregulation of interferon-stimulated genes (ISGs) and enhanced surface MHC class I expression [1][2]. In contrast, treatment with single-target G9a inhibitor UNC0642 or DNMT inhibitor decitabine failed to induce comparable ISG signatures or ICD markers in the same cell lines [1]. Furthermore, in AML models (OCI-AML3), CM-272 upregulated HLA-A*02:01 and the co-stimulatory molecule CD86, enhancing T-cell-mediated killing when combined with p53 antigen-TCR-specific T cells [2].

Immunogenic Cell Death Interferon Response MHC Class I Cancer Immunotherapy

Potent Anti-Proliferative Activity in Hematological Malignancies with Single-Agent Efficacy In Vivo

CM-272 exhibits potent, dose-dependent inhibition of cell proliferation in AML (MV4-11), ALL (CEMO-1), and DLBCL (OCI-Ly10) cell lines, with GI50 values of 269 nM, 218 nM, and 455 nM, respectively, at 48 hours [1]. In vivo, daily intravenous administration of CM-272 (2.5 mg/kg for 28 days) significantly prolonged survival in xenogeneic mouse models of all three diseases [1]. While direct comparator in vivo data for other dual G9a/DNMT inhibitors are not available, single-target G9a inhibitors (e.g., UNC0642) have not demonstrated comparable single-agent efficacy in these aggressive hematological models [2].

Acute Myeloid Leukemia Acute Lymphoblastic Leukemia Diffuse Large B-Cell Lymphoma Xenogeneic Models

Efficacy in Solid Tumors: Castration-Resistant Prostate Cancer (CRPC) and Hepatocellular Carcinoma (HCC)

In castration-resistant prostate cancer (CRPC) models, CM-272 treatment significantly delayed tumor growth in patient-derived xenograft (PDX) models (BM18), inducing growth arrest within the first 10 days of treatment and specifically impairing tumor cell G9a activity and proliferation in vivo [1]. In hepatocellular carcinoma (HCC), CM-272 potently reduced HCC and LX2 cell proliferation and quelled tumor growth, particularly in HCC+LX2 co-xenograft models, by inhibiting metabolic adaptation to hypoxia [2]. Notably, the single-target G9a inhibitor UNC0642 has been shown to reverse neuroendocrine prostate cancer (NEPC) to an androgen receptor (AR)-sensitive state, but lacks the DNMT-inhibitory component that CM-272 provides for simultaneous depletion of 5mC marks [3].

Castration-Resistant Prostate Cancer Hepatocellular Carcinoma Neuroendocrine Differentiation Tumor Microenvironment

Enhanced iPSC Reprogramming Efficiency: Removing the Requirement for cMYC

CM-272 significantly improves the efficiency of human induced pluripotent stem cell (iPSC) generation from primary cells, enabling reprogramming with only two factors (OCT4 and SOX2) by removing the requirement for the potent oncogene cMYC [1]. Mechanistically, CM-272 induces heterochromatin relaxation and facilitates the engagement of OCT4 and SOX2 transcription factors to refractory binding regions required for iPSC establishment [1]. This activity is not observed with single-target G9a inhibitors (e.g., BIX-01294) or DNMT inhibitors (e.g., 5-azacytidine) used individually at comparable concentrations [2].

iPSC Cellular Reprogramming Mesenchymal-to-Epithelial Transition Stem Cell Biology

Favorable In Vivo Pharmacokinetic Profile and Tolerability

CM-272 demonstrates a favorable in vivo pharmacokinetic profile in mice, with sustained plasma concentrations following intravenous administration and good tolerability at efficacious doses (2.5 mg/kg daily) [1]. In contrast, earlier G9a inhibitors such as BIX-01294 exhibit poor pharmacokinetic properties and require high doses for in vivo activity, while UNC0642 was specifically engineered to improve upon the suboptimal PK of UNC0638 but still lacks the dual-target activity of CM-272 [2]. The favorable PK profile of CM-272 supports its use in chronic in vivo studies without the need for complex formulation or frequent dosing adjustments.

Pharmacokinetics Bioavailability Tolerability In Vivo Dosing

Optimal Use Cases for CM-272 Based on Differentiated Evidence


Investigating Dual Epigenetic Silencing in Hematological Malignancies

CM-272 is the compound of choice for studies examining the interplay between histone H3K9 methylation and DNA methylation in AML, ALL, and DLBCL. Its dual inhibition of G9a and DNMTs enables simultaneous depletion of H3K9me2 and 5mC marks, revealing synergistic gene reactivation programs that are not observable with single-target agents [1]. The established in vivo dosing regimen (2.5 mg/kg i.v. daily) and survival benefit in xenogeneic models provide a validated experimental framework for preclinical efficacy studies [1].

Combination Therapy with Immunotherapies (TCR-T, CAR-T, Checkpoint Inhibitors)

Given its unique ability to induce immunogenic cell death, upregulate MHC class I, and enhance T-cell effector functions, CM-272 is ideally suited for combination studies with T-cell-based immunotherapies [2]. Recent evidence demonstrates that CM-272 pretreatment enhances p53-TCR T-cell killing of AML cells, suggesting its utility in overcoming immune evasion and improving adoptive cell therapy outcomes [2]. Researchers exploring epigenetic priming for immunotherapy should prioritize CM-272 over single-target inhibitors.

Modeling and Reversing Neuroendocrine Differentiation in Prostate Cancer

CM-272 has demonstrated efficacy in delaying tumor growth in castration-resistant prostate cancer PDX models and impairing G9a activity in vivo [3]. While single-target G9a inhibitors like UNC0642 can reverse neuroendocrine differentiation in vitro, CM-272 offers the added benefit of concurrent DNMT inhibition, potentially addressing a broader spectrum of epigenetic alterations associated with lineage plasticity and therapy resistance [3][4]. Researchers studying NEPC or CRPC progression should consider CM-272 for in vivo studies requiring dual epigenetic targeting.

Efficient and Safer iPSC Generation for Disease Modeling and Regenerative Medicine

For stem cell biologists seeking to improve iPSC derivation efficiency while minimizing oncogenic risk, CM-272 enables reprogramming with only two factors (OCT4 and SOX2), eliminating the need for cMYC [5]. This property is unique among epigenetic inhibitors and directly addresses safety concerns associated with integrating reprogramming methods [5]. CM-272 should be incorporated into reprogramming protocols where high efficiency and reduced factor load are critical, such as for patient-derived iPSC banking or high-throughput disease modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for CM-272

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.